
7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromoethoxy group, and a benzopyranone core, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyranone Core: The initial step involves the synthesis of the benzopyranone core through a cyclization reaction of appropriate precursors.
Introduction of the Bromoethoxy Group: The bromoethoxy group is introduced via a nucleophilic substitution reaction, where a suitable bromoethanol derivative reacts with the benzopyranone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often stabilized by hydrogen bonding and van der Waals interactions within the active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Amino-3-(2-chloroethoxy)-1H-2-benzopyran-1-one: Similar structure but with a chloroethoxy group instead of a bromoethoxy group.
7-Amino-3-(2-fluoroethoxy)-1H-2-benzopyran-1-one: Contains a fluoroethoxy group, offering different reactivity and properties.
7-Amino-3-(2-iodoethoxy)-1H-2-benzopyran-1-one: Features an iodoethoxy group, which can influence its chemical behavior.
Uniqueness
7-Amino-3-(2-bromoethoxy)-1H-2-benzopyran-1-one is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for studying enzyme inhibition and developing new therapeutic agents.
Propriétés
Numéro CAS |
913837-02-2 |
|---|---|
Formule moléculaire |
C11H10BrNO3 |
Poids moléculaire |
284.11 g/mol |
Nom IUPAC |
7-amino-3-(2-bromoethoxy)isochromen-1-one |
InChI |
InChI=1S/C11H10BrNO3/c12-3-4-15-10-5-7-1-2-8(13)6-9(7)11(14)16-10/h1-2,5-6H,3-4,13H2 |
Clé InChI |
OPBJLBJYBIRHFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)C(=O)OC(=C2)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-lambda~5~-phosphane](/img/structure/B12600929.png)
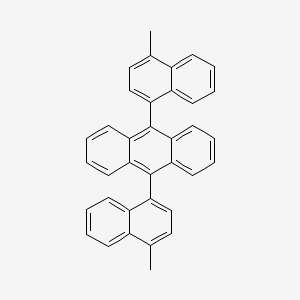
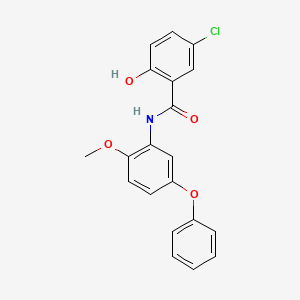
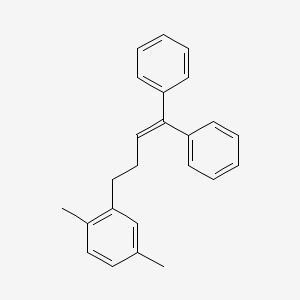
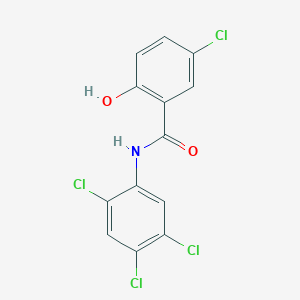


![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)
![3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] (non-preferred name)](/img/structure/B12600966.png)
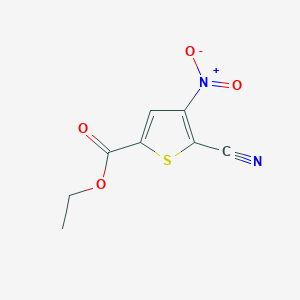
![N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12600996.png)



